molecular formula C16H15NO2 B15204189 Methyl (E)-(2-styrylphenyl)carbamate

Methyl (E)-(2-styrylphenyl)carbamate

Cat. No.: B15204189
M. Wt: 253.29 g/mol
InChI Key: PHJVQKWCXJQJNL-VAWYXSNFSA-N
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Description

Methyl (E)-(2-styrylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound features a styryl group attached to a phenyl ring, which is further connected to a carbamate moiety. The presence of the styryl group imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (E)-(2-styrylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of (E)-2-styrylphenol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the carbamate linkage. The reaction is carried out at moderate temperatures to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the styryl group, leading to the formation of corresponding epoxides or diols.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbamate group to an amine or the styryl group to an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, alcohols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Amines, alkanes.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Methyl (E)-(2-styrylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for designing new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of methyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. The styryl group allows the compound to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.

Comparison with Similar Compounds

Methyl (E)-(2-styrylphenyl)carbamate can be compared with other carbamate compounds, such as:

    Ethyl carbamate: Known for its use in the production of polyurethane foams and as a fermentation by-product in alcoholic beverages.

    Phenyl carbamate: Used as a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Methyl carbamate: Commonly used as a pesticide and in the production of plastics.

Uniqueness: this compound stands out due to the presence of the styryl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

methyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate

InChI

InChI=1S/C16H15NO2/c1-19-16(18)17-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,17,18)/b12-11+

InChI Key

PHJVQKWCXJQJNL-VAWYXSNFSA-N

Isomeric SMILES

COC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

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